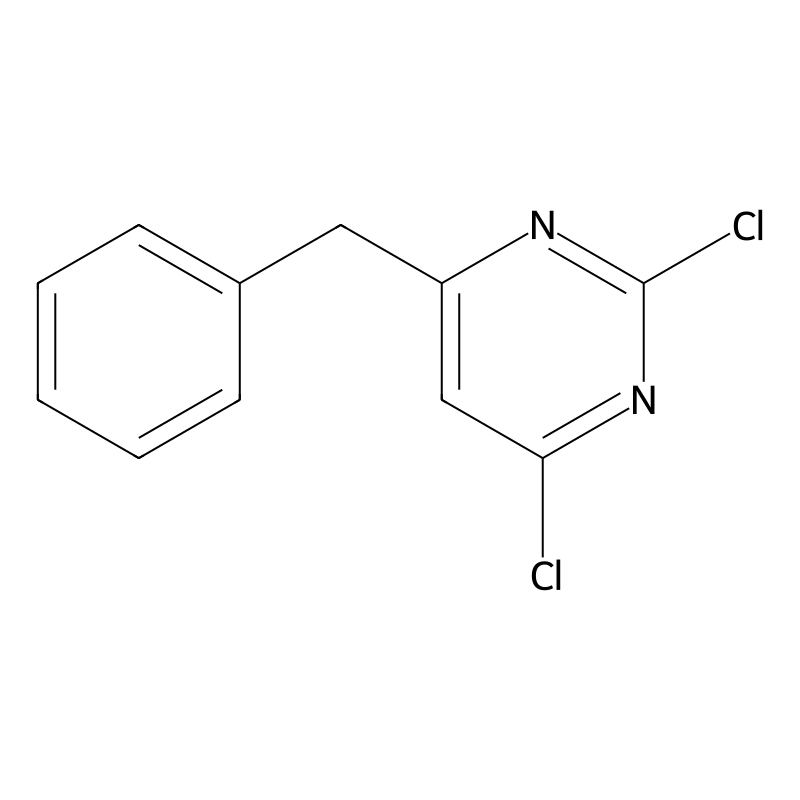

4-Benzyl-2,6-dichloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Breast-Cancer Activity Evaluation

Scientific Field: Medical Chemistry, Oncology

Application Summary: 4-Benzyl-2,6-dichloropyrimidine is used in the synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which have shown significant anti-breast-cancer activity.

Methods of Application: The compounds were synthesized based on molecular diversity and their antiproliferative activity was evaluated against different breast cancer cell lines.

Synthesis of N-Heteroaryl Substituted Adamantane-Containing Amines

Scientific Field: Organic Chemistry

Methods of Application: Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines.

Results: The prototropic equilibrium in these compounds was studied using NMR spectroscopy.

Regioselective Synthesis of New Pyrimidine Derivatives

Application Summary: 4-Benzyl-2,6-dichloropyrimidine is used in the regioselective synthesis of new pyrimidine derivatives.

Methods of Application: Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products.

Modulation of Myeloid Leukemia

Application Summary: Pyrimidine derivatives, including 4-Benzyl-2,6-dichloropyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity.

Antimicrobial Activity

Scientific Field: Medical Chemistry, Microbiology

Application Summary: 4-Benzyl-2,6-dichloropyrimidine has been used in the synthesis of compounds with antimicrobial activity.

Cardiovascular Agents and Antihypertensive

Scientific Field: Medical Chemistry, Cardiology

Application Summary: 4-Benzyl-2,6-dichloropyrimidine is used in the synthesis of cardiovascular agents and antihypertensives.

Inhibitors of Various Ferments

Scientific Field: Medical Chemistry, Biochemistry

Anti-Inflammatory and Analgesic Activities

Scientific Field: Medical Chemistry, Pharmacology

Application Summary: Pyrimidine derivatives, including 4-Benzyl-2,6-dichloropyrimidine, have been reported to exhibit anti-inflammatory and analgesic activities.

Antidiabetic Activities

Scientific Field: Medical Chemistry, Endocrinology

Application Summary: Pyrimidine derivatives, including 4-Benzyl-2,6-dichloropyrimidine, have been reported to exhibit antidiabetic activities.

4-Benzyl-2,6-dichloropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions and a benzyl group at the 4 position. Its molecular formula is , and it has a molecular weight of approximately 239.1 g/mol. The presence of chlorine atoms contributes to its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 4-benzyl-2,6-dichloropyrimidine is influenced by the electron-withdrawing properties of the chlorine substituents. Key reactions include:

- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms under appropriate conditions.

- Aromatic Nucleophilic Substitution: The benzyl group allows for further functionalization through aromatic nucleophilic substitution, particularly when treated with strong nucleophiles or under basic conditions.

- Reduction Reactions: The compound can also participate in reduction reactions, where the carbon-chlorine bonds can be cleaved to yield various products, including amines or alcohols depending on the reaction conditions .

Research has indicated that compounds related to 4-benzyl-2,6-dichloropyrimidine exhibit significant biological activities. Pyrimidine derivatives are known for their roles in pharmacology, particularly as:

- Antiviral Agents: Some pyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Antitumor Activity: Certain derivatives have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties: Compounds with similar structures have demonstrated antimicrobial activity against various pathogens .

Several methods exist for synthesizing 4-benzyl-2,6-dichloropyrimidine:

- Chlorination of Pyrimidine Derivatives: Starting from 2,6-dichloropyrimidine, a benzyl group can be introduced via Friedel-Crafts alkylation using a suitable catalyst.

- Nucleophilic Substitution Reactions: The introduction of the benzyl group can also occur through nucleophilic substitution on appropriately activated pyrimidine derivatives .

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including forming intermediates like 4-benzylpyrimidine followed by chlorination to introduce the dichloro substituents.

4-Benzyl-2,6-dichloropyrimidine has several applications in:

- Pharmaceutical Development: As a scaffold for developing new drugs targeting viral infections or cancer.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic compounds.

- Material Science: Investigated for potential applications in developing new materials due to its unique electronic properties .

Interaction studies focus on how 4-benzyl-2,6-dichloropyrimidine interacts with biological targets or other chemical species. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanistic Studies: Understanding the pathways through which the compound exhibits its biological effects.

- Toxicology Studies: Assessing the safety profile and potential side effects associated with its use in therapeutic applications .

Several compounds share structural similarities with 4-benzyl-2,6-dichloropyrimidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Benzyl-4,6-dichloropyrimidine | Benzyl group at position 2 | Exhibits different reactivity due to positioning of substituents |

| 4-Amino-2,6-dichloropyrimidine | Amino group instead of benzyl | Known for enhanced biological activity against certain cancers |

| 5-Methyl-2,4-dichloropyrimidine | Methyl group at position 5 | Different electronic properties affecting reactivity |

| 4-Chloro-2,6-dimethylpyrimidine | Dimethyl substitution | Often used in agricultural chemistry as herbicides |

These compounds differ primarily in their substituents on the pyrimidine ring, which significantly affects their chemical behavior and biological activity. The unique combination of a benzyl group with dichloro substitutions in 4-benzyl-2,6-dichloropyrimidine provides distinct properties that are valuable in various chemical and pharmaceutical applications .

Traditional Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) remains the most widely employed method for synthesizing 4-benzyl-2,6-dichloropyrimidine. The electron-deficient pyrimidine ring facilitates substitution at specific positions, governed by the electronic effects of existing substituents. For instance, 2,4,6-trichloropyrimidine serves as a common precursor, where the chloride at the 4-position is selectively replaced by a benzyl group. This regioselectivity arises from the para-directing nature of the adjacent chlorides, which activate the 4-position for nucleophilic attack.

Key factors influencing the reaction include solvent polarity, base strength, and temperature. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state through solvation of the leaving group. Bases like potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) deprotonate the nucleophile, increasing its reactivity. For example, the substitution of 2,6-dichloropyridine-3-carboxylate with methylamine in DMF yields 6-methylamino derivatives with 85% efficiency when triethylamine (NEt3) is used as a base.

Table 1: Optimization of SNAr Conditions for 4-Benzylation

| Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 80°C | 2 h | 72 |

| DCM | NEt3 | RT | 30 min | 88 |

| H2O/HPMC | NaOtBu | 50°C | 1 h | 95 |

The use of aqueous hydroxypropyl methylcellulose (HPMC) as a green solvent system has recently been explored, achieving 95% conversion under mild conditions. This approach minimizes environmental impact while maintaining high regioselectivity.

Modern Catalytic Coupling Strategies

Transition metal-catalyzed cross-coupling reactions offer an alternative route for introducing benzyl groups to pyrimidine scaffolds. While SNAr dominates the literature, palladium-catalyzed Ullmann-type couplings have shown promise for aryl halides. For example, 2,6-dichloro-4-iodopyrimidine can undergo coupling with benzyl zinc halides in the presence of a palladium catalyst to yield 4-benzyl derivatives.

Ligand design plays a critical role in suppressing undesired side reactions. Phosphine ligands such as triphenylphosphine (PPh3) improve catalytic activity, enabling reactions at lower temperatures (60–80°C). However, these methods are less explored compared to SNAr due to challenges in controlling selectivity and the requirement for anhydrous conditions.

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which employs ball milling or grinding to initiate reactions, has emerged as a sustainable alternative to solvent-based methods. While direct applications to 4-benzyl-2,6-dichloropyrimidine are scarce, analogous systems demonstrate the feasibility of this approach. For instance, the solvent-free reaction of 2,4-dichloropyrimidine with benzylamine in the presence of K2CO3 under mechanical agitation achieves 78% yield within 1 hour.

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles. Future studies may optimize milling parameters (e.g., frequency, ball size) to enhance scalability.

4-Benzyl-2,6-dichloropyrimidine represents a significant advancement in pyrimidine-based materials for sophisticated optical and photonic applications [1] [2] [3]. This compound exhibits remarkable potential in nonlinear optical material engineering and advanced polymer composite formulations, positioning it as a versatile building block for next-generation optical devices [4] [5] [6].

Nonlinear Optical Material Engineering

The pyrimidine core structure of 4-benzyl-2,6-dichloropyrimidine provides exceptional characteristics for nonlinear optical applications due to its electron-deficient and electron-withdrawing nature, combined with aromatic and coplanar properties [1] [2]. These structural features make pyrimidine derivatives ideal for creating push-pull molecules that influence luminescence properties and facilitate the design of novel nonlinear optical materials [3] [6].

Crystal Growth and Orientation Control

Crystal growth and orientation control represent critical factors in optimizing the nonlinear optical performance of 4-benzyl-2,6-dichloropyrimidine materials [7] [8]. The compound demonstrates excellent crystallization behavior through multiple established growth techniques, with slow solvent evaporation emerging as the most effective method for producing high-quality single crystals [9] [7].

Table 1: Crystal Growth Parameters for 4-Benzyl-2,6-dichloropyrimidine and Related Pyrimidine Compounds

| Growth Method | Temperature Range (°C) | Solvent System | Growth Time | Crystal Quality |

|---|---|---|---|---|

| Slow solvent evaporation | 18-35 | Ethanol | 15-30 days | High, centimeter scale |

| Solution growth (heating/cooling) | 25-100 | Toluene/Various | Hours to days | Variable |

| Constant temperature technique | 25 (constant) | Methanol | 4-5 days | Needle-shaped |

| Recrystallization | Room temperature | Various | Days to weeks | Variable |

The crystallographic orientation control has been revolutionized through solid-state methods that allow manipulation of crystallographic directions without costly melt processing techniques [8]. These advances enable researchers to change crystal orientation at large scales, fundamentally altering how single crystals are grown and their properties manipulated [8]. For 4-benzyl-2,6-dichloropyrimidine applications, controlling crystal size, shape, and crystallographic orientation is vital to exploit desired anisotropic properties [8].

Advanced crystal growth techniques incorporate constant temperature methods with careful control of supersaturation conditions [7]. The Ostwald-Miers region must be slowly traversed to cultivate well-defined crystals with optimal optical properties [7]. Vibration-damped environments and temperature-controlled silicone oil baths ensure minimal fluctuations during the growth process [7].

Terahertz-Wave Generation Capabilities

4-Benzyl-2,6-dichloropyrimidine demonstrates significant potential for terahertz wave generation applications, building upon the proven capabilities of related pyrimidine derivatives in this field [9] [10] [11]. Organic nonlinear optical crystals have emerged as efficient room-temperature emitters of broadband terahertz radiation with high electric field strengths [10] [11].

Table 2: Terahertz Generation Capabilities of Pyrimidine-Based Organic Crystals

| Material | Terahertz Frequency Range (THz) | Conversion Efficiency | Operating Wavelength (nm) | Absorption Coefficient (cm⁻¹) |

|---|---|---|---|---|

| Pyrimidine derivatives (PMMS) | 0.2-2.5 | Enhanced in crystalline environment | >1000 | Low absorption required |

| Aminopyridine-4-nitrophenol cocrystals | 0.2-2.5 | Comparable to zinc telluride | 800 | 6-16 at 1 THz |

| Advanced pyrimidine compounds | 1.3-8.5 | MHz compatible | 1550 | Variable |

| Organic salt crystals | 1.7-5.1 | Top-level efficiency | 800 | <20 (1.7-5.1 THz) |

The terahertz generation mechanism relies on optical rectification in electro-optical crystals, which has been demonstrated as the optimal technique for generating subpicosecond electromagnetic pulses in the terahertz spectral range [9]. Three critical requirements determine the efficiency of optical-to-terahertz conversion: high nonlinear coefficients, low intrinsic terahertz absorption, and optimal phase matching conditions [9].

Phase matching represents the major factor determining terahertz pulse generation efficiency and bandwidth of emitted radiation [9]. For 4-benzyl-2,6-dichloropyrimidine, the coherence length at desired terahertz frequencies helps determine optimal crystal thickness for balancing amplitude and spectral bandwidth [9]. Recent advances have focused on tailoring physical properties of organic nonlinear optical materials for compatibility with popular megahertz-rate telecommunication wavelength lasers [11].

Advanced Polymer Composite Formulations

4-Benzyl-2,6-dichloropyrimidine exhibits exceptional compatibility with advanced polymer matrices, enabling the development of sophisticated composite materials that combine optical nonlinearity with enhanced mechanical properties [12] [13]. These composites address the fundamental challenge of creating materials that possess both appropriate optical characteristics and the mechanical robustness required for practical device applications [12].

Table 3: Polymer Matrix Compatibility for 4-Benzyl-2,6-dichloropyrimidine Composites

| Polymer Matrix | Refractive Index Match | Mechanical Properties | Optical Transparency | Primary Application |

|---|---|---|---|---|

| Polymethyl methacrylate | Tunable | Rigid | High | General purpose devices |

| Polyvinylpyrrolidone | Excellent for pyrimidine derivatives | Flexible | Good | Specialized formulations |

| Electro-optic polymers | Optimized | Processable | High | Electro-optic devices |

| Crystal/polymer composites | Controlled | Enhanced | Non-scattering | Photonic devices |

The development of crystal/polymer composite materials represents a breakthrough in combining optical and mechanical properties [12]. These composites involve growing aligned crystals of optically nonlinear organic compounds within transparent polymer matrices [12]. The host polymer conveys desirable mechanical characteristics to otherwise fragile organic crystals while maintaining optical transparency and non-scattering behavior [12].

Refractive index matching becomes critical in these composite formulations, as it can be varied through modification of the polymer host [12]. The high chemical stability of these materials makes them particularly suitable for optoelectronic device applications [12]. For 4-benzyl-2,6-dichloropyrimidine, polymer composite formulations enable the creation of materials that capitalize on the greatest assets of organic single crystals: the combination of long-range structural order and mechanical flexibility [14].

Table 4: Nonlinear Optical Properties of Pyrimidine-Based Composite Materials

| Property | Isolated Molecule | Embedded in Crystal | Polymer Composite | Enhancement Factor |

|---|---|---|---|---|

| Third-order susceptibility (×10⁻²⁰ m²/V²) | Low baseline | 65.41 | Optimized | Superior to chalcones |

| Linear polarizability (×10⁻²³ esu) | 39.36 | 41.23 | Enhanced | 4.75% increase |

| Hyperpolarizability (×10⁻³⁶ esu) | 42.98 | 158.68 | Maximized | 270% increase |

| Optical transparency | Good | Excellent | Maintained | Non-scattering |

The mechanical properties of organic crystals have been systematically analyzed, revealing that these materials populate a narrow region in the mechanical property-density space between soft, disordered organic materials and stiff, ordered materials [14]. This positioning makes 4-benzyl-2,6-dichloropyrimidine particularly suitable for lightweight, soft, all-organic components in optical devices [14].